(2-bromophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Design and Synthesis for Anticancer and Antitubercular Activities
A novel series of pyrazoline incorporated isoxazole derivatives were synthesized, showcasing the utility of similar structural frameworks in medicinal chemistry for targeting various diseases. Among these compounds, one demonstrated significant binding affinity in molecular docking studies with human DHFR, indicating potential for anticancer application. The compounds were evaluated for anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231, with some showing promising IC50 values. Additionally, antitubercular activity was assessed against the H37 Rv strain and a multidrug-resistant strain, with several compounds exhibiting significant activity. These findings highlight the compound's potential as a scaffold for developing novel therapeutic agents against cancer and tuberculosis (Radhika et al., 2020).
Antimicrobial Applications
A series of derivatives, including structures similar to the specified compound, were synthesized and evaluated for antimicrobial activity. The study demonstrated the potential of these compounds in combating microbial infections. Notably, compounds containing methoxy groups exhibited high antimicrobial activity, underscoring the importance of structural modifications in enhancing the biological activity of chemical entities (Kumar et al., 2012).
Anti-inflammatory and Antibacterial Properties
Research on novel pyrazoline derivatives, including compounds with a similar structure to the requested molecule, revealed their potential as anti-inflammatory and antibacterial agents. The synthesis approach utilized microwave irradiation, offering advantages in terms of yield, environmental friendliness, and reaction time. In vivo and in vitro evaluations showed promising anti-inflammatory and antibacterial activities for some synthesized compounds, suggesting their utility in developing new treatments for inflammation and bacterial infections (Ravula et al., 2016).
Carbonic Anhydrase Inhibition
A study on bromophenol derivatives, including the synthesis of novel compounds, evaluated their inhibitory activity against carbonic anhydrase (CA) isoforms. These compounds, through a detailed analysis of inhibitory potencies, demonstrated strong activity against human CA I and II isozymes. The research provides insights into the structural attributes conducive to CA inhibition, offering a pathway for the development of new therapeutic agents for conditions where CA activity modulation is beneficial (Akbaba et al., 2013).
Properties
IUPAC Name |
(2-bromophenyl)-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O4/c1-31-18-11-9-15(10-12-18)21-14-22(16-5-4-6-17(13-16)27(29)30)26(25-21)23(28)19-7-2-3-8-20(19)24/h2-13,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNNQTMNDHKVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.